molecular formula C13H9FO2S B12360200 (E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid

(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid

Cat. No.: B12360200
M. Wt: 248.27 g/mol
InChI Key: SSDFXAHSMOGNIW-FLIBITNWSA-N
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Description

(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the condensation of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a series of purification steps, including recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid apart from similar compounds is its unique combination of a fluorophenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C13H9FO2S

Molecular Weight

248.27 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid

InChI

InChI=1S/C13H9FO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16)/b11-8-

InChI Key

SSDFXAHSMOGNIW-FLIBITNWSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=C/C2=CC=C(C=C2)F)/C(=O)O

Canonical SMILES

C1=CSC(=C1)C(=CC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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